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Compound of Interest

Compound Name: Oseltamivir-d3

CAS No.: 1093851-61-6

Cat. No.: B602517 Get Quote

Oseltamivir, marketed as Tamiflu®, is a cornerstone of antiviral therapy against influenza A and

B viruses.[1][2] It is administered as an ethyl ester prodrug to enhance oral bioavailability and is

rapidly hydrolyzed in vivo by hepatic esterases to its active form, Oseltamivir Carboxylate (OC).

[3][4][5] OC functions as a potent and selective inhibitor of neuraminidase, a key viral enzyme

necessary for the release of new virions from infected host cells.[2]

In pharmacokinetic (PK), bioequivalence, and metabolism studies, the precise quantification of

both the prodrug (Oseltamivir) and its active metabolite (OC) in complex biological matrices like

plasma is critical.[6][7] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the

analytical method of choice for this purpose due to its high sensitivity and selectivity.[6][8] The

gold standard in such quantitative assays is the use of a stable isotope-labeled internal

standard (SIL-IS).

An ideal SIL-IS is chemically identical to the analyte but has a different mass, allowing it to be

distinguished by the mass spectrometer. It co-elutes chromatographically with the analyte and

experiences similar extraction recovery and ionization suppression effects, thereby correcting

for variations in sample preparation and instrument response. Oseltamivir-d3, where the three

hydrogen atoms on the N-acetyl group are replaced with deuterium, serves as an excellent

internal standard for Oseltamivir quantification.[4][9][10] Its synthesis requires a strategic

modification of the established Oseltamivir production routes.
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Retrosynthetic Strategy: Leveraging the Industrial
Pathway
The commercial synthesis of Oseltamivir, pioneered by Gilead Sciences and refined by

Hoffmann-La Roche, famously starts from (-)-shikimic acid, a natural product extracted from

Chinese star anise.[1][11][12] This route is advantageous as it utilizes a readily available chiral

pool starting material, setting the correct stereochemistry early in the synthesis. Our strategy

for Oseltamivir-d3 will intercept this well-established pathway at a late stage, specifically at the

point of introducing the C4-acetamido group.

The key disconnection for labeling occurs at the amide bond. Instead of using a standard

acetylating agent, we will employ a deuterated equivalent to install the trideuterated acetyl

group. This approach is highly efficient as it introduces the isotopic label in one of the final

synthetic steps, maximizing the conservation of the expensive deuterated reagent.

The Synthetic Workflow: From Shikimic Acid to
Labeled Product
The synthesis can be logically divided into two main phases: the construction of the core amine

intermediate and the subsequent isotopic labeling and final conversion to Oseltamivir-d3.

Phase 1: Assembly of the Key Amine Intermediate
The initial steps focus on converting (-)-shikimic acid into a versatile aziridine intermediate,

which serves as a linchpin for introducing the two crucial nitrogen functionalities with the correct

stereochemistry. The industrial synthesis often involves the use of potentially explosive azide

reagents.[11] For this guide, we will outline a common pathway that proceeds through an

epoxide and subsequent azide opening, a robust and well-documented method.[13][14]

The pathway begins with the esterification of the carboxylic acid in shikimic acid, followed by

protection of the C3 and C4 hydroxyl groups as a pentylidene acetal. The remaining C5

hydroxyl is then activated as a mesylate.[11] A key transformation involves the base-mediated

formation of an epoxide, which is then regioselectively opened with an azide nucleophile (e.g.,

sodium azide with ammonium chloride) to install the C5-azido group and a C4-hydroxyl group.

[13][14] This step is critical as it sets the anti-relationship between the C4 and C5 substituents.

The resulting C4-hydroxyl is then reduced, and the C5-azido group is subsequently reduced to
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a primary amine (e.g., via hydrogenation with a Lindlar catalyst) to yield the key intermediate:

(3R,4R,5S)-4,5-diamino-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylic acid ethyl ester.

Logical Flow of Core Synthesis
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Caption: Phase 1: Synthesis of the core diamine intermediate from (-)-shikimic acid.

Phase 2: Isotopic Labeling and Completion
With the core diamine intermediate in hand, the focus shifts to the selective introduction of the

deuterated acetyl group.

Step A: Selective N-Acetylation (Isotopic Labeling)

The key diamine intermediate possesses two primary amino groups at the C4 and C5

positions. The C5-amino group is sterically less hindered and more nucleophilic, allowing for

selective acetylation under carefully controlled conditions. This step is the core of the labeling

strategy.

The reaction is performed by treating the diamine intermediate with acetic anhydride-d6 or

acetyl-d3 chloride in the presence of a mild base. Acetic anhydride-d6 is often preferred for its

ease of handling. The stoichiometry is critical; using approximately one equivalent of the

acetylating agent ensures preferential reaction at the C5-amine.

Causality: The kinetic preference for acetylation at the C5 position arises from its pseudo-

equatorial orientation and reduced steric hindrance compared to the C4 amino group, which is

adjacent to the bulky C3-pentyloxy group.

Step B: Introduction of the C4-Amino Group Functionality

Following the selective deuterated acetylation, the remaining C4-amino group is acylated using

standard acetic anhydride or acetyl chloride. This yields the fully acylated, deuterated

precursor.

Step C: Final Conversion to Oseltamivir-d3

The final structure of Oseltamivir requires a C4-acetamido group and a C5-amino group. The

synthesis cleverly achieves this by first reducing the C5-azide to an amine and then acetylating

it. An alternative common route involves creating an aziridine from the epoxide, opening it with

3-pentanol, and then introducing the second nitrogen functionality. For our labeling purpose,

starting with the diamine and performing selective acetylation is a direct path.
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The final product, Oseltamivir-d3, is obtained after purification, typically by column

chromatography, and can be converted to its phosphate salt to improve stability and handling,

mirroring the commercial drug form.[1]

Workflow for Oseltamivir-d3 Synthesis and Application
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Caption: Workflow from the key intermediate to final product and its use in bioanalysis.

Experimental Protocols
The following protocols are illustrative and should be adapted based on laboratory conditions

and scale.

Protocol 4.1: Selective N-Acetylation with Acetic
Anhydride-d6

Preparation: Dissolve the key diamine intermediate (1.0 eq) in a suitable aprotic solvent

(e.g., dichloromethane or acetonitrile) under an inert atmosphere (N2 or Ar). Cool the

solution to 0 °C in an ice bath.

Reagent Addition: To the stirred solution, add a mild, non-nucleophilic base such as

triethylamine (1.1 eq).
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Labeling: Slowly, add a solution of acetic anhydride-d6 (1.05 eq) in the same solvent

dropwise over 30 minutes. The slight excess of the labeling reagent ensures complete

reaction of the more reactive amine.

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or

LC-MS to confirm the formation of the mono-acetylated product and the consumption of the

starting material.

Workup: Once the reaction is complete (typically 1-2 hours), quench the reaction by adding

saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the

aqueous layer with the organic solvent.

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and

concentrate in vacuo. The crude product is then purified by flash column chromatography on

silica gel to isolate the C5-N-acetyl-d3 intermediate.

Protocol 4.2: Final Acetylation and Product Isolation
Preparation: Dissolve the purified C5-N-acetyl-d3 intermediate (1.0 eq) in dichloromethane

and cool to 0 °C.

Acetylation: Add triethylamine (1.2 eq) followed by the dropwise addition of acetyl chloride

(1.1 eq) or acetic anhydride.

Reaction: Allow the reaction to warm to room temperature and stir until completion as

monitored by TLC or LC-MS.

Workup and Purification: Perform an aqueous workup as described in Protocol 4.1. Purify the

resulting crude product by flash column chromatography to yield pure Oseltamivir-d3.

Characterization: Confirm the structure, purity, and isotopic incorporation using ¹H NMR, ¹³C

NMR, and high-resolution mass spectrometry (HRMS). The mass spectrum should show a

molecular ion peak at M+3 compared to the unlabeled Oseltamivir standard.

Data Presentation and Quality Control
The success of the synthesis is determined by yield, chemical purity, and isotopic enrichment.
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Parameter
Target
Specification

Analytical Method Justification

Chemical Purity > 98% HPLC-UV, qNMR

Ensures no

interference from

synthetic impurities

during bioanalysis.

Isotopic Purity > 99% LC-MS/MS

Confirms that the

mass signal is distinct

from the unlabeled

analyte.

Deuterium

Incorporation
≥ 98% d3 HRMS, ¹H NMR

High incorporation is

necessary for a clean

signal and accurate

quantification.

Overall Yield
15-25% (from shikimic

acid)
Gravimetric

Reflects the efficiency

of the multi-step

synthesis.[11]

Conclusion: A Self-Validating System
The synthesis of Oseltamivir-d3 via late-stage selective N-acetylation of a key diamine

intermediate is a robust and efficient strategy. This approach leverages the well-optimized

industrial synthesis of the Oseltamivir core, ensuring stereochemical control, and introduces the

isotopic label efficiently at the end of the sequence. The resulting SIL-IS is indispensable for

the reliable quantification of Oseltamivir in clinical and research settings, forming a self-

validating system where the internal standard faithfully tracks the analyte from extraction to

detection. This technical guide provides the foundational knowledge and practical protocols for

researchers to successfully synthesize and utilize this critical analytical tool.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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